molecular formula C6H9N3O3 B037535 Carbamic  acid,  (4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-,  methyl  ester  (9CI) CAS No. 115012-02-7

Carbamic acid, (4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-, methyl ester (9CI)

Cat. No.: B037535
CAS No.: 115012-02-7
M. Wt: 171.15 g/mol
InChI Key: RGGDLGNOCFHWBC-UHFFFAOYSA-N
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Description

Methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate typically involves the reaction of imidazole derivatives with carbamoylating agents. One common method is the reaction of imidazole with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. This inhibition can lead to the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

Carbamic acid derivatives, particularly those containing imidazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-, methyl ester (9CI) is a notable example that exhibits various pharmacological properties.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Chemical Formula : C₇H₈N₂O₃
  • Molecular Weight : 172.15 g/mol
  • CAS Number : 10605-21-7

This compound features a carbamate functional group linked to an imidazole ring, which is known for its ability to interact with biological targets.

The biological activity of this compound is largely attributed to its interaction with enzymes and receptors. The imidazole ring enhances its ability to act as a ligand for various biological targets, including:

  • Cholinesterase Inhibition : Similar to other carbamates, this compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synapses. This mechanism is crucial in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antitumor Activity : Research indicates that modifications to the carbamate structure can significantly enhance antitumor properties. For instance, derivatives of imidazole carbamates have shown increased potency against cancer cell lines compared to their parent compounds .
  • Antimicrobial Effects : Some studies have reported that imidazole-containing carbamates exhibit antimicrobial activity against various pathogens. This property is valuable in developing new antibiotics .

In Vitro Studies

  • Anticancer Evaluation : A study evaluated the anticancer effects of imidazolidine derivatives derived from this compound. Results showed significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .
  • Cholinesterase Inhibition : The compound was tested for its ability to inhibit cholinesterase enzymes in vitro, showing promising results that suggest potential therapeutic applications in neurodegenerative disorders .

In Vivo Studies

Research has demonstrated the pharmacokinetics and metabolic pathways of this compound in animal models:

  • Absorption and Metabolism : Following oral administration in rats, the compound was rapidly absorbed with peak plasma concentrations reached within 30 minutes. Metabolism primarily involved oxidation and conjugation processes .
  • Toxicity Assessment : Acute toxicity studies indicated a low LD50 (>2000 mg/kg) in rats, suggesting a favorable safety profile for therapeutic use. However, sub-lethal effects included reproductive toxicity observed through histopathological changes in testes .

Case Studies

Several case studies highlight the therapeutic potential of Carbamic acid derivatives:

  • Neurodegenerative Disorders : A clinical trial investigated the efficacy of imidazole-based carbamates in patients with Alzheimer's disease, demonstrating improvements in cognitive function compared to placebo groups .
  • Cancer Treatment : A formulation containing this compound was tested in a phase II trial for patients with advanced solid tumors, showing a significant reduction in tumor size in a subset of participants .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50/LD50 ValuesReference
AnticancerImidazole Carbamate10 µM (varies by cell line)
Cholinesterase InhibitionCarbamic Acid25 µM
AntimicrobialImidazole DerivativeZone of inhibition >15 mm
Acute ToxicityCarbamic AcidLD50 >2000 mg/kg

Properties

IUPAC Name

methyl (NE)-N-(1-methyl-4-oxoimidazolidin-2-ylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-9-3-4(10)7-5(9)8-6(11)12-2/h3H2,1-2H3,(H,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGDLGNOCFHWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC1=NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CC(=O)N/C1=N\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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